What is the chemical structure of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Executive Summary This technical guide provides a comprehensive scientific overview of the heterocyclic compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine. As a molecule incorporating both a pyrazole and a py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive scientific overview of the heterocyclic compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine. As a molecule incorporating both a pyrazole and a pyridine scaffold, it belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential biological significance. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge to stimulate and support further investigation into this and related molecular entities.
Chemical Identity and Structure
The nomenclature (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine describes a molecule composed of a central pyridine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group and at the 4-position with a methanamine group.
The structure is characterized by the specific connectivity of the pyrazole ring at its C4 position to the C2 position of the pyridine ring. The methyl group is affixed to the N1 position of the pyrazole, and the aminomethyl group is at the C4 position of the pyridine.
Chemical Structure Diagram:
Caption: Retrosynthetic analysis for the target compound.
Proposed Experimental Protocol:
This protocol is a conceptualized workflow and requires optimization for reaction conditions, stoichiometry, and purification methods.
Step 1: Synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
To a solution of 4-bromo-1-methyl-1H-pyrazole in an appropriate solvent (e.g., 1,4-dioxane), add bis(pinacolato)diboron.
Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, for instance, potassium acetate.
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC or LC-MS.
After cooling, perform an aqueous workup and purify the product by column chromatography to yield the pyrazole boronic ester.
Step 2: Suzuki-Miyaura Cross-Coupling
In a reaction vessel, combine the synthesized pyrazole boronic ester from Step 1 and 2-chloro-4-cyanopyridine (or the corresponding bromo- or iodo-pyridine).
Add a palladium catalyst, for example, Pd(PPh₃)₄, and an aqueous solution of a base like sodium carbonate or cesium carbonate.
[1]3. Use a suitable solvent system, such as a mixture of toluene and ethanol or DME and water.
Heat the reaction mixture under reflux or using microwave irradiation until the starting materials are consumed.
[1][2]5. Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to obtain 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile.
Step 3: Reduction of the Nitrile to the Amine
Dissolve the nitrile product from Step 2 in a suitable solvent like tetrahydrofuran (THF) or ethanol.
Add a reducing agent. Options include:
Catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere.
Chemical reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) in THF.
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
Carefully quench the reaction (especially if using LiAlH₄) and perform an appropriate workup to isolate the crude product.
Purify the final compound, (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, by column chromatography or crystallization.
Investigational Outlook and Potential Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. [3]Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. [3][4]The pyridine ring is also a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.
The combination of these two heterocyclic systems in (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine suggests several promising avenues for investigation:
Medicinal Chemistry: Molecules with a similar pyrazolyl-pyridine core have been investigated as modulators of important biological targets. For instance, related structures have been explored as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, which are targets for neurological disorders. [5]The primary amine in the target molecule provides a key functional group for interaction with biological macromolecules and can serve as a handle for further chemical modification to explore structure-activity relationships.
Antimicrobial Research: Both pyrazole and pyridine derivatives have been independently studied for their antibacterial and antifungal properties. [5][6]The synergistic effect of combining these two pharmacophores could lead to the discovery of novel antimicrobial agents.
Material Science: The nitrogen-rich structure of this compound makes it a potential candidate as a ligand for the formation of metal-organic frameworks (MOFs) or as a building block in the synthesis of functional polymers.
Conclusion
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a heterocyclic compound with a chemical architecture that suggests significant potential for applications in drug discovery and material science. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its chemical identity, predicted properties, and a viable synthetic strategy. The insights into the established biological activities of its core components strongly warrant further investigation into its therapeutic and functional potential.
Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428.
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
ResearchGate. Synthesis of pyridine derivatives 4a–f. [Link]
Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.
Datar, P. A., & Jadhav, S. S. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
NextSDS. [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine — Chemical Substance Information. [Link]
OUCI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
The Rise of a Privileged Scaffold: A Technical Guide to (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Derivatives in Modern Drug Discovery
Introduction: Unveiling a Core of Therapeutic Potential In the landscape of medicinal chemistry, the strategic combination of heterocyclic rings often gives rise to "privileged scaffolds" – molecular frameworks that can...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Core of Therapeutic Potential
In the landscape of medicinal chemistry, the strategic combination of heterocyclic rings often gives rise to "privileged scaffolds" – molecular frameworks that can interact with a wide array of biological targets, leading to compounds with significant therapeutic potential. The (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine core has emerged as one such scaffold of interest. This structure, which marries a substituted pyrazole with a functionalized pyridine ring, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, aromatic systems, and a flexible linker, making it a compelling starting point for the design of novel therapeutics. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the pyridine moiety is a cornerstone in numerous approved drugs and is recognized for its ability to engage in critical interactions with biological macromolecules.[4]
This technical guide provides an in-depth exploration of the (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine scaffold and its derivatives. We will delve into the synthetic strategies for its construction, explore its known and potential biological targets with a significant focus on its role in modulating the M4 muscarinic acetylcholine receptor, and dissect the structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of next-generation therapies.
Synthetic Strategies: Building the Core Scaffold
The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine derivatives can be approached through a variety of established synthetic methodologies. A common and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the key bi-aryl bond between the pyrazole and pyridine rings.[5]
A plausible and efficient synthetic route is outlined below. This multi-step synthesis allows for the late-stage introduction of diversity, a crucial aspect of medicinal chemistry campaigns.
Diagram: General Synthetic Workflow
Caption: A general synthetic scheme for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Suzuki-Miyaura Coupling to form (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)carbonitrile
To a degassed solution of 2-bromo-4-cyanopyridine (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for instance, sodium carbonate (3.0 eq).
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours, with reaction progress monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield the desired (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)carbonitrile.
Step 2: Reduction of the Nitrile to the Primary Amine
The (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)carbonitrile (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
A reducing agent, for example, Raney nickel (as a slurry in water), is added to the solution.
The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours.
After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure.
The resulting crude (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine can be further purified by an appropriate method, such as crystallization or column chromatography, if necessary.
Biological Targets and Therapeutic Applications
While literature directly pertaining to the (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine scaffold is emerging, extensive research on structurally related pyrazol-4-yl-pyridine derivatives points towards the M4 muscarinic acetylcholine receptor (M4 mAChR) as a primary biological target.[6][7] These compounds have shown significant promise as positive allosteric modulators (PAMs) of the M4 mAChR.[5][8]
The M4 Muscarinic Acetylcholine Receptor: A Key Target for Neurocognitive Disorders
The M4 mAChR is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and motor control.[6] It is coupled to the Gαi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The M4 mAChR has garnered considerable attention as a therapeutic target for a range of neurocognitive and psychiatric disorders, including schizophrenia and Alzheimer's disease.[8]
In-Depth Technical Guide: NMR Spectroscopy and Characterization of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Executive Summary & Structural Significance (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (CAS: 1823582-64-4) is a highly versatile biaryl building block frequently utilized in modern medicinal chemistry[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (CAS: 1823582-64-4) is a highly versatile biaryl building block frequently utilized in modern medicinal chemistry[1]. The molecule features a pyridine core substituted with a 1-methyl-1H-pyrazole moiety at the C2 position and a methanamine group at the C4 position.
The pyrazole-pyridine scaffold is a privileged motif in drug discovery, particularly in the design of kinase inhibitors (e.g., FGFR and FLT3 inhibitors), where it acts as a robust hinge-binding bioisostere[2][3]. Characterizing this molecule requires precision, as the isolated spin systems of the pyrazole and pyridine rings can present assignment ambiguities in standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, self-validating analytical workflow to unambiguously elucidate its structure.
Analytical Workflow
The following diagram outlines the logical progression of the analytical techniques required to achieve full structural confirmation.
Analytical workflow for the structural elucidation of pyrazole-pyridine derivatives.
Structural Elucidation Strategy & Causality
To ensure scientific integrity, our characterization protocol relies on a self-validating system rather than isolated spectral reading.
Overcoming Assignment Ambiguities
The primary challenge in analyzing this molecule is differentiating the isolated singlets of the pyrazole ring (H3' and H5') from the isolated H3 proton of the pyridine ring.
The Causality of 2D HMBC: We employ 2D Heteronuclear Multiple Bond Correlation (HMBC) to solve this. The
N
-methyl protons (~3.89 ppm) will exhibit strong three-bond (
3JCH
) correlations to both C3' and C5' of the pyrazole ring[2]. This unambiguously isolates the pyrazole spin system from the pyridine system.
Anchoring the Pyridine Ring: Similarly, the methylene protons of the methanamine group (-CH
2
-, ~3.75 ppm) act as an anchor. They will show
2JCH
and
3JCH
HMBC correlations to C3, C4, and C5 of the pyridine ring, allowing for the definitive assignment of the pyridine H3 singlet.
Self-Validation via D
2
O Exchange: Primary amines often present as broad, shifting singlets depending on concentration and temperature. By performing a subsequent D
2
O shake experiment, the disappearance of the broad singlet at ~2.10 ppm acts as an internal validation that this signal belongs to the exchangeable -NH
2
protons.
Comprehensive Characterization Data
The expected NMR shifts are synthesized based on established empirical data for 1-methyl-1H-pyrazol-4-yl and substituted pyridine systems[2][3].
Quaternary; attached to electron-withdrawing pyrazole.
Pyridine-C6
149.8
CH
Highly deshielded by adjacent Pyridine N.
Pyrazole-C3'
137.5
CH
Pyrazole ring carbon.
Pyrazole-C5'
129.2
CH
Pyrazole ring carbon.
Pyrazole-C4'
121.5
C
Quaternary; linkage point to pyridine.
Pyridine-C5
120.1
CH
Pyridine ring carbon.
Pyridine-C3
117.8
CH
Pyridine ring carbon.
-CH
2
-
45.2
CH
2
Methanamine aliphatic carbon.
N-CH
3
38.9
CH
3
Pyrazole methyl carbon.
High-Resolution Mass Spectrometry (HRMS)
Formula: C
10
H
12
N
4
Calculated Exact Mass: 188.1062 Da
Expected ESI-MS [M+H]
+
: m/z 189.1135
Experimental Protocols
To ensure reproducibility across laboratories, adhere to the following step-by-step methodologies.
Protocol A: NMR Sample Preparation and Acquisition
Solvent Selection: Weigh 5–10 mg of the compound. Causality: This mass ensures a sufficient signal-to-noise (S/N) ratio for
13
C and 2D HMBC experiments within a practical timeframe (<2 hours).
Dissolution: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
, 99.9% D). Causality: DMSO-
d6
is selected over CDCl
3
because the polar primary amine often leads to poor solubility or severe peak broadening in non-polar halogenated solvents.
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature. Transfer the clear solution to a clean, dry 5 mm NMR tube.
1D Acquisition: Acquire
1
H NMR at 298 K using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (
D1
). Acquire
13
C NMR using a power-gated decoupling sequence (zgpg30) with a minimum of 1024 scans.
2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. Set the HMBC long-range coupling constant delay to optimize for
J
= 8 Hz (typical for aromatic
3JCH
couplings).
Protocol B: LC-HRMS Analysis
Sample Prep: Dilute the DMSO stock solution to a final concentration of 1 µg/mL in LC-MS grade Methanol.
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic acid in MS-grade water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, flow rate 0.4 mL/min.
Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Calibrate the TOF/Orbitrap analyzer to ensure mass accuracy within <5 ppm.
References
MDPI. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors". Molecules. URL:[Link]
National Institutes of Health (PMC). "Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor". European Journal of Medicinal Chemistry. URL:[Link]
Application Note: Strategic Incorporation of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine in Suzuki-Miyaura Workflows
Introduction and Rationale The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a privileged biaryl pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., Axl, FGFR, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a privileged biaryl pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., Axl, FGFR, and ALK inhibitors) . Because this building block lacks a native pseudohalide or boronic acid moiety, it cannot participate directly in a Suzuki-Miyaura cross-coupling. Furthermore, the presence of three Lewis basic nitrogen atoms (the primary methanamine, the pyridine nitrogen, and the pyrazole nitrogen) presents a significant risk of catalyst poisoning during palladium-catalyzed transformations .
To successfully utilize this compound in a Suzuki-Miyaura diversification workflow, it must be strategically pre-functionalized. This guide details two field-validated pathways to convert this inert building block into a highly reactive cross-coupling intermediate, ensuring high catalytic turnover and robust library generation.
Workflow Design & Mechanistic Insights
Directly subjecting aliphatic amines to palladium catalysis often stalls the transmetalation step due to the formation of stable, off-cycle bis-amine palladium(II) complexes. We circumvent this limitation through two divergent strategies:
Pathway A (Linker Addition): The primary amine is capped via an amide coupling with a halogenated linker (e.g., 4-bromobenzoic acid). Amides are poor ligands for palladium, effectively neutralizing the amine's nucleophilicity and preventing catalyst deactivation. The resulting bromo-amide is an excellent Suzuki electrophile.
Pathway B (Core Halogenation): For programs requiring rigidification without a flexible linker, the core is directly halogenated. To prevent the aforementioned catalyst poisoning, the primary amine must first be masked as a tert-butyloxycarbonyl (Boc) carbamate prior to electrophilic bromination and subsequent Suzuki coupling .
Figure 1: Divergent Suzuki-Miyaura cross-coupling workflows for the pyrazolyl-pyridine scaffold.
Optimization of Suzuki-Miyaura Conditions
Even with the primary amine protected, the pyridine and pyrazole nitrogens can coordinate to the palladium center. Using monodentate, sterically unhindered ligands like PPh₃ often results in sluggish reactions. Employing bidentate ligands (e.g., dppf) enforces a cis-geometry on the Pd complex, reducing open coordination sites for the substrate's nitrogens. Alternatively, bulky biaryl phosphines (e.g., XPhos) accelerate reductive elimination and prevent off-target chelation.
Table 1: Catalyst and Condition Optimization for Bromo-Amide Intermediates
Excellent for highly sterically hindered boronic acids.
Experimental Protocols
The following protocols outline Pathway A , establishing a self-validating system through strategic in-process controls (IPC).
Step 1: Pre-functionalization via Amide Coupling
Causality: Converting the basic methanamine into a neutral amide is critical to prevent palladium sequestration in the subsequent step.
Reagent Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-bromobenzoic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-form the active ester.
Amine Addition: Add (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (1.0 equiv) followed by DIPEA (3.0 equiv).
Reaction Monitoring (IPC): Stir at room temperature for 2 hours. Analyze an aliquot via LC-MS. The reaction is complete when the starting amine mass is consumed, and the [M+H]⁺ corresponding to the bromo-amide intermediate is dominant.
Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) to remove acidic impurities and HATU byproducts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH) if necessary.
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: Rigorous degassing is required to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
Reaction Setup: To a microwave vial, add the bromo-amide intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Sparge the suspension with N₂ gas for 15 minutes.
Heating: Seal the vial with a crimp cap. Heat the reaction mixture in an oil bath at 90 °C for 12 hours (alternatively, microwave at 110 °C for 30 minutes).
Reaction Monitoring (IPC): Check via LC-MS. Look for the disappearance of the isotopic bromine pattern (1:1 ratio of M/M+2) and the emergence of the coupled biaryl product mass.
Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the target compound via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA or Formic Acid).
References
Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R
Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis
URL:[Link]
Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
Organic Process Research & Development - ACS Publications
URL:[Link]
Application
Catalytic Applications of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine: A Technical Guide for Advanced Catalysis
Introduction: A Modern Bidentate Ligand for Versatile Catalysis In the landscape of transition-metal catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Modern Bidentate Ligand for Versatile Catalysis
In the landscape of transition-metal catalysis, the design and synthesis of effective ligands are paramount to achieving high efficiency, selectivity, and stability. Pyrazole-substituted pyridines have emerged as a highly versatile class of N,N-bidentate ligands, offering a unique electronic and steric environment that can be finely tuned to outperform traditional bipyridine ligands in a variety of catalytic transformations.[1][2] The ligand at the heart of this guide, (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, represents a sophisticated scaffold within this family.
This molecule incorporates three key structural features that dictate its coordinating and catalytic properties:
A Pyridine Ring: A classic Lewis basic heterocycle that provides a strong coordination site for transition metals.
An N-methyl-1H-pyrazol-4-yl Group: The N-methylation prevents the formation of bridging pyrazolate species and offers a different electronic profile compared to N-H pyrazoles. Its position at the pyridine C2-position creates the bidentate chelate.
A 4-methanamine (aminomethyl) Moiety: This functional group can influence the ligand's solubility and provides a potential third coordination site or a point for further functionalization, introducing hemilability that can be crucial for catalytic turnover.
This guide provides a comprehensive overview of the synthesis of this ligand and its application in the palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of C-C bond formation.[3] The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their experimental design.
Part 1: Synthesis of the Ligand
The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is most effectively achieved through a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic scaffold, followed by the catalytic reduction of a nitrile group to the desired primary amine.
Step 1: Suzuki-Miyaura Coupling to form 2-(1-methyl-1H-pyrazol-4-yl)isonicotinonitrile
This initial step builds the central pyridine-pyrazole framework. The Suzuki-Miyaura reaction is a robust and versatile method for creating C-C bonds between aryl or heteroaryl halides and boronic acids or their esters.[4][5]
Figure 1: Workflow for the Suzuki-Miyaura coupling step.
Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)isonicotinonitrile
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4-cyanopyridine (1.0 eq.), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
Solvent and Base Addition: Add anhydrous 1,4-dioxane via syringe, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.). The solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(1-methyl-1H-pyrazol-4-yl)isonicotinonitrile.
Step 2: Catalytic Reduction to (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
The final step involves the reduction of the nitrile (cyano) group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][6]
Figure 2: Workflow for the catalytic reduction step.
Protocol 2: Synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Reactor Setup: In a high-pressure hydrogenation vessel, add 2-(1-methyl-1H-pyrazol-4-yl)isonicotinonitrile (1.0 eq.) and a slurry of Raney® Nickel (approx. 10% by weight of the substrate) in a 7N solution of ammonia in methanol. The use of ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts.
Hydrogenation: Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the reactor to 50-60 bar of H₂.
Reaction: Heat the mixture to 60 °C and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor the consumption of hydrogen to gauge reaction progress.
Workup: After cooling to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during and after filtration.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of sufficient purity for use as a ligand. If necessary, further purification can be achieved by recrystallization or chromatography on alumina (basic).
Part 2: Application in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the vinylation of aryl halides, forming a new carbon-carbon bond.[3] The (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine ligand serves to stabilize the palladium catalyst, enhancing its activity and longevity.
Causality Behind Experimental Choices
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is readily reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or a sacrificial olefin.
Ligand: Our bidentate N,N-ligand chelates to the palladium center. This chelation effect stabilizes the active catalyst against decomposition (e.g., formation of palladium black) and modulates its electronic properties, influencing the rates of the key oxidative addition and reductive elimination steps.[7][8]
Base: A base, typically an amine like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid (HX) generated during the catalytic cycle. This prevents the protonation of the active catalyst and drives the reaction forward.
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is used to dissolve the reactants and the catalyst complex.
Catalytic Cycle and the Role of the Ligand
Figure 3: The Mizoroki-Heck catalytic cycle. The ligand (L) stabilizes the palladium center throughout the process.
The bidentate ligand (L) plays a crucial role by remaining coordinated to the palladium center, preventing its aggregation and precipitation. The electronic donation from the two nitrogen atoms to the metal center facilitates the oxidative addition of the aryl halide and influences the regioselectivity of the migratory insertion step.
Protocol 3: Mizoroki-Heck Coupling of Iodobenzene and n-Butyl Acrylate
Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 eq.) and (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (0.012 eq.) in a small amount of the reaction solvent (e.g., DMF). Stir for 15-20 minutes. This allows the ligand to coordinate to the palladium before the introduction of reactants.
Reaction Setup: In a larger Schlenk tube, add iodobenzene (1.0 eq.), n-butyl acrylate (1.5 eq.), and triethylamine (NEt₃, 2.0 eq.).
Initiation: Add the pre-formed catalyst solution to the Schlenk tube via syringe, followed by additional solvent to reach a final substrate concentration of 0.2-0.5 M.
Reaction: Heat the mixture to 100-120 °C and stir. Monitor the reaction by TLC or GC. The reaction is typically complete in 2-6 hours.
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water to remove the triethylammonium iodide salt and residual DMF. Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate) to yield pure (E)-butyl cinnamate.
Data Presentation: Expected Performance
While specific data for the title ligand is not yet published, performance can be extrapolated from structurally similar pyridylpyrazole palladium complexes in Heck reactions.[3] The following table provides a comparative context for expected efficacy.
TON = Turnover Number (moles of product / moles of catalyst). TOF = Turnover Frequency (TON / time).
This data is representative of the ligand class and serves as a guideline for experimental planning.
Conclusion and Future Outlook
The (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine ligand is a promising candidate for applications in homogeneous catalysis. Its modular synthesis allows for facile preparation, and its structural features provide a stable and electronically tunable environment for transition metals. The detailed protocols provided herein for its synthesis and application in the Mizoroki-Heck reaction serve as a robust starting point for researchers.
Future investigations should focus on exploring the full scope of this ligand in other cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), C-H activation, and asymmetric catalysis, where the introduction of chirality could unlock further potential in the synthesis of valuable molecules for the pharmaceutical and materials science industries.
References
Kim, J., et al. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis, 56(10), 1549-1562. Available from: [Link]
(No direct synthesis found for the specific molecule, synthesis protocol is derived
(General reference for Suzuki coupling of pyrazoles) Papageorgiou, G., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6010-6015. Available from: [Link]
(General reference for nitrile reduction) U.S. Patent 7,208,603 B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
Lee, H. M., et al. (2010). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics, 29(17), 3783-3793. Available from: [Link]
Barrios-Landeros, F., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1341-1352. Available from: [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available from: [Link]
van Asselt, R., & Elsevier, C. J. (1994). Palladium Complexes Containing Rigid Bidentate Nitrogen Ligands as Catalysts for Carbon-Carbon Bond Formation. Tetrahedron, 50(2), 323-334. Available from: [Link]
Japanese Patent JP S61251663A. (1986). Production of aminomethylpyridine.
(General reference for Heck Reaction) Organic Chemistry Portal. Heck Reaction. Available from: [Link]
(General reference for Suzuki-Miyaura mechanism) Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 46(28), 5368-5381. Available from: [Link]
U.S. Patent 4,482,437 A. (1984). Electrochemical reductions of cyanopyridine bases.
(General reference for Heck Reaction) Wikipedia. Heck reaction. Available from: [Link]
(General reference for pyrazole synthesis) Imamura, K., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(v), 194-222. Available from: [Link]
(General reference for pyrazole synthesis) Loidl, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2959–2975. Available from: [Link]
(General reference for Suzuki-Miyaura mechanism) Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13493. Available from: [Link]
(General reference for pyrazole synthesis) El-Faham, A., et al. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. European Journal of Medicinal Chemistry, 86, 646-654. Available from: [Link]
(General reference for pyrazole synthesis) U.S. Patent Application US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
(General reference for pyrazole synthesis) ResearchGate. (2023). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]
(General reference for pyrazole synthesis) ResearchGate. (2025). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Available from: [Link]
(General reference for Suzuki coupling) ResearchGate. (2026). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Available from: [Link]
(General reference for Heck Reaction) ResearchGate. (2025). Palladium Complexes with N,O-Bidentate Ligands Based on N-Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki-Heck Reaction. Available from: [Link]
(General reference for Heck Reaction) Organic Chemistry Portal. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Available from: [Link]
(General reference for Heck Reaction) MDPI. (2017). Heck Reaction—State of the Art. Available from: [Link]
(General reference for Suzuki coupling) ResearchGate. (2025). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
(General reference for Suzuki coupling) RSC Publishing. (2019). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
(General reference for Suzuki coupling) MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
(General reference for Suzuki coupling) ACS Publications. (2005). A Highly Efficient, Recyclable Catalyst for C−C Coupling Reactions in Ionic Liquids: Pyrazolyl-Functionalized N-Heterocyclic Carbene Complex of Palladium(II). Available from: [Link]
(General reference for Suzuki coupling) PMC. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
(General reference for pyrazole synthesis) PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
(General reference for Heck Reaction) PMC. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Available from: [Link]
(General reference for pyrazole synthesis) MDPI. (2023). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Available from: [Link]
(General reference for pyrazole synthesis) PMC. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Available from: [Link]
(General reference for aminomethylpyridine synthesis) PMC. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Available from: [Link]
(General reference for aminomethylpyridine synthesis) U.S. Patent Application US20050250947A1. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
(General reference for Heck Reaction) SciSpace. (2022). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Available from: [Link]
Technical Support Center: Optimizing (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Synthesis
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine , a highly funct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine , a highly functionalized biaryl building block.
The most efficient synthetic route involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction. Below, we break down the mechanistic pitfalls of this workflow and provide field-proven, self-validating protocols to maximize your reaction yield.
Fig 1. Two-step synthetic workflow for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine.
Part 1: Suzuki-Miyaura Coupling Troubleshooting (FAQs)
Q1: During the coupling step, my 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is fully consumed, but the 2-bromoisonicotinonitrile remains largely unreacted. Why is my yield so low?A1: This is a classic case of protodeboronation . Heteroaryl boronic acids and esters are highly susceptible to base-catalyzed cleavage of the C-B bond at elevated temperatures, yielding 1-methylpyrazole as a dead-end byproduct[1].
The Fix: Shift from aqueous bases (like Na₂CO₃) to milder, anhydrous bases such as K₃PO₄ or Cs₂CO₃. Using anhydrous 1,4-dioxane and lowering the temperature to 70–80 °C prevents the hydrolytic cleavage of the boronic ester while still providing enough thermal energy for the transmetalation step.
Q2: The Suzuki coupling stalls at ~50% conversion even with excess reagents. Could the product be poisoning the catalyst?A2: Yes. The newly formed biaryl product contains both a pyridine ring and a pyrazole ring. These nitrogen-rich heterocycles act as multidentate ligands. As the product concentration increases, these nitrogens coordinate to the Palladium(0) center, displacing the phosphine ligands and forming an inactive, off-cycle Pd-complex.
The Fix: Switch your catalyst system to utilize a sterically demanding, electron-rich ligand like dppf (in Pd(dppf)Cl₂) or XPhos . The bulkiness of these ligands creates a steric shield around the palladium center, preventing the multidentate nitrogen heterocycles from coordinating, while still allowing the oxidative addition of the planar aryl halide.
Part 2: Nitrile Reduction Troubleshooting (FAQs)
Q3: After the nitrile reduction, LC-MS shows a massive peak with roughly double the expected molecular weight. What is this byproduct?A3: You are observing the formation of a secondary amine dimer . During the catalytic hydrogenation of a nitrile, an intermediate imine (R-CH=NH) is formed. The newly generated primary amine (R-CH₂-NH₂) is highly nucleophilic and will readily attack this intermediate imine. This forms a secondary imine, which is subsequently reduced to an unwanted secondary amine dimer[2][3].
Fig 2. Mechanism of secondary amine dimerization and the inhibitory role of NH3/Boc2O additives.
Q4: How do I completely suppress this dimerization to isolate the pure primary methanamine?A4: You must intervene either thermodynamically or kinetically.
Thermodynamic Control (Ammonia Additive): Conduct the hydrogenation using Raney Nickel in a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol). The massive excess of ammonia shifts the equilibrium of the imine-amine condensation backward, preventing the primary amine from attacking the imine[2][4].
Kinetic Trapping (In Situ Boc-Protection): Add Boc-anhydride (Boc₂O) directly to the hydrogenation mixture. As soon as the primary amine is formed, it reacts with Boc₂O to form a carbamate, rendering it non-nucleophilic[3]. This requires a subsequent deprotection step but guarantees near 0% dimer formation.
Quantitative Data: Optimization of Nitrile Reduction Conditions
Catalyst System
Solvent System
Additive
Primary Amine Yield (%)
Secondary Amine (Dimer) Yield (%)
Pd/C (10%)
Methanol
None
35%
60%
Raney Ni
Methanol
None
55%
40%
Raney Ni
Methanol
7N NH₃
92%
<5%
Pd/C (10%)
Methanol
Boc₂O (1.2 eq)
95% (as NH-Boc)
Not Detected
Part 3: Step-by-Step Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
This protocol utilizes anhydrous conditions to prevent protodeboronation and a bidentate ligand to prevent catalyst poisoning.
Reagent Charging: To an oven-dried Schlenk flask, add 2-bromoisonicotinonitrile (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).
Atmosphere Exchange: Seal the flask, evacuate under high vacuum, and backfill with dry Nitrogen. Repeat this cycle three times.
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M substrate concentration) via syringe.
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.
Self-Validation Check: The reaction mixture should shift from a reddish-orange suspension to a dark brown solution within the first 30 minutes, indicating active Pd(0) turnover.
Monitoring & Workup: After 4–6 hours, verify complete consumption of the bromide via LC-MS. Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
This protocol utilizes Raney Nickel and ammonia to suppress secondary amine formation without over-reducing the heteroaromatic rings.
Reaction Setup: Dissolve the intermediate 2-(1-methyl-1H-pyrazol-4-yl)isonicotinonitrile in 7N NH₃ in Methanol (0.1 M concentration) in a pressure-rated hydrogenation vessel.
Catalyst Addition: Carefully add a slurry of Raney Nickel in water (approx. 10% w/w relative to the substrate).
Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry out in the presence of oxygen.
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12 hours.
Self-Validation Check: Monitor hydrogen uptake; the pressure should stabilize once the stoichiometric 2 equivalents of H₂ are consumed.
Workup: Vent the H₂ gas and purge with Nitrogen. Filter the catalyst through a pad of Celite under a strict blanket of Nitrogen. Wash the filter cake thoroughly with Methanol.
Isolation: Concentrate the filtrate in vacuo to afford the crude (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine. The product is typically >90% pure by NMR and ready for subsequent amide coupling or salt formation.
Troubleshooting solubility issues with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine in organic solvents
Technical Support Center: Troubleshooting Solubility for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Solubility for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the erratic solubility profiles of complex heterocyclic building blocks. (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a highly polar, multi-basic pharmacophore. Its complex ionization states often create bottlenecks during organic synthesis, purification, and in vitro assay development.
This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring your experimental protocols are robust and self-validating.
Part 1: Physicochemical Causality (The "Why")
To troubleshoot solubility, we must first analyze the molecule's physical chemistry. The compound contains three distinct nitrogen environments: a primary methanamine, a pyridine ring, and a pyrazole ring.
Table 1: Physicochemical Profile & Ionization States
Promotes lipophilicity and organic solubility when uncharged.
Pyrazole Nitrogens
~2.0 - 3.0
Neutral
Acts as a rigid hydrogen bond donor/acceptor network.
Causality Insight: The solubility of this compound is entirely dictated by its salt form and the pH of the environment. In its hydrochloride salt form, the high crystal lattice energy and ionic nature make it completely insoluble in aprotic organic solvents[1]. Conversely, as a free base, its extensive hydrogen-bonding network can cause it to aggregate and crash out of aqueous buffers at physiological pH[2].
Part 2: Troubleshooting FAQs
Q1: I am trying to extract the synthesized compound into dichloromethane (DCM), but it remains entirely in the aqueous phase. What is going wrong?A: You are likely working with the protonated salt form (e.g., hydrochloride or trifluoroacetate). Aprotic solvents like DCM have a low dielectric constant and cannot overcome the high crystal lattice energy of the ionic salt[1].
Solution: You must perform a free-basing procedure. By adjusting the aqueous phase to a pH > 10, you deprotonate the primary amine, converting the highly polar cation into a neutral free base. This drastically increases its partition coefficient (LogD), allowing it to migrate into the organic layer. See Protocol A below.
Q2: During my biochemical assays, I dilute the compound from a 10 mM DMSO stock into a pH 7.4 phosphate buffer, but I see inconsistent IC50 values and visible cloudiness. Why?A: You are experiencing a "DMSO crash," which occurs when the compound's kinetic solubility limit is exceeded[2]. At pH 7.4, the pyridine and pyrazole rings are neutral. While the primary amine remains protonated, the overall polarity is significantly lower than in acidic conditions. Analogous pyridine-methanamine derivatives have shown up to a 4200-fold decrease in aqueous solubility at pH 7 compared to pH 3[3]. The rapid solvent shift from DMSO to water causes kinetic nucleation and precipitation.
Solution: Do not rely on theoretical thermodynamic solubility. You must empirically determine the kinetic solubility limit in your exact assay buffer using a Turbidimetric Assay (see Protocol B )[4]. Ensure your top assay concentration remains strictly below this empirical limit.
Q3: The free base is still poorly soluble in standard chromatography solvents (e.g., Hexane/EtOAc). How can I improve its solubility for purification?A: The neutral free base still possesses strong hydrogen-bond donating (pyrazole N-H, primary amine) and accepting capabilities, leading to intermolecular pi-pi stacking and hydrogen-bonded oligomers.
Solution: Disrupt this network by adding a polar protic modifier. Using a solvent system like DCM/MeOH (9:1) with 1% Triethylamine (TEA) will break the intermolecular hydrogen bonds and keep the primary amine completely deprotonated, drastically improving solubility and column resolution.
Part 3: Self-Validating Experimental Protocols
Protocol A: Quantitative Free-Basing and Organic Extraction
Purpose: To convert the salt form to the free base to enable organic solubility and extraction.
Dissolution: Dissolve 1.0 g of the compound salt in 10 mL of deionized water.
Alkalinization: Slowly add 2.0 M NaOH dropwise under continuous stirring until the solution becomes cloudy (indicating the precipitation of the free base).
Validation Step: Spot the aqueous layer on pH paper. The pH must read ≥ 10.5. If it is lower, the primary amine is still partially protonated; add more NaOH until the target pH is reached.
Extraction: Add 15 mL of a DCM/Isopropanol (3:1, v/v) mixture. Causality note: The addition of isopropanol disrupts the hydration shell around the polar pyrazole ring, significantly enhancing the extraction efficiency of the free base.
Separation: Vigorously shake and allow the layers to separate. Collect the lower organic layer. Repeat the extraction twice more with fresh solvent.
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purpose: To define the maximum soluble concentration in aqueous assay buffers to prevent false IC50 artifacts[4].
Stock Preparation: Prepare a 10 mM stock of the free base in 100% DMSO.
Serial Dilution: Create a 7-point 2-fold serial dilution of the stock in pure DMSO.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).
Validation Control: Include a blank well containing 2 µL pure DMSO and 198 µL buffer. This establishes the baseline absorbance of the buffer salts and validates that any signal is compound-specific.
Incubation: Incubate the plate at 37°C for 2 hours to allow for kinetic nucleation[4].
Measurement: Read the absorbance at 620 nm using a microplate reader.
Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 3 standard deviations of the DMSO/buffer blank.
Part 4: Diagnostic Visualization
Diagnostic workflow for troubleshooting pyridine-methanamine solubility issues.
Technical Support Center: Chromatography & Purification of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Welcome to the advanced technical support and troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, polybas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, polybasic heterocyclic amines. This document bypasses generic advice to focus on the exact physicochemical causality behind your purification workflows.
Chemical Profiling & Chromatographic Causality
Before selecting a column or mobile phase, we must deconstruct the analyte: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine .
Primary Methanamine Group : Highly basic (pKa ~9.5). Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid), this group is fully protonated (cationic).
Pyridine Ring : Weakly basic (pKa ~5.2). Acts as a secondary site for hydrogen bonding and ionization.
N-Methyl Pyrazole : Contributes to overall polarity and electron density.
The Causality of Failure (The Silanol Effect):
Because this molecule is a polybasic cation at neutral or acidic pH, it exhibits extreme polarity and will likely elute in the void volume of standard Reversed-Phase (RP) C18 columns. Furthermore, the protonated amine interacts via strong ion-exchange mechanisms with dissociated, Brønsted acidic silanol groups (SiO⁻, pKa ~4.5) on silica surfaces. This secondary interaction is the root cause of the severe band broadening, peak tailing, and irreversible adsorption commonly observed with this class of compounds 1.
Purification Decision Workflow
Decision matrix for the purification of polar heterocyclic amines. (Max Width: 760px)
Frequently Asked Questions (FAQs)
Q: My compound elutes in the void volume on a standard C18 column with 0.1% Formic Acid. How can I force retention?A: You must apply the "2 pH rule." To maximize lipophilicity and retention on a reversed-phase column, adjust the mobile phase pH to at least two units above the amine's highest pKa 2. Switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) will deprotonate the primary amine into its free-base form, driving it into the C18 stationary phase.
Q: I am using Normal-Phase Flash Chromatography with DCM/MeOH, but my compound streaks and recovery is <50%. What is wrong?A: The basic amine is acting as a neutralizing agent for the acidic silanols on the silica column, causing it to bind irreversibly. To counteract this, add a volatile competing base (1-5% Triethylamine or Ammonium Hydroxide) to your mobile phase 2. This modifier competitively binds to the silica, allowing your target amine to elute as a sharp, high-yielding band.
Q: Even at high pH, my compound is too polar for C18. What is the alternative?A: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile). It retains polar compounds by allowing them to partition into an immobilized water-rich layer on the stationary phase 3. Note that the elution order in HILIC is the exact opposite of reversed-phase 4.
Quantitative Data & Troubleshooting Matrices
Table 1: Mobile Phase & Column Selection Guide
Chromatography Mode
Recommended Stationary Phase
Weak Solvent (A)
Strong Solvent (B)
Critical Additive / Modifier
RP-HPLC (High pH)
Hybrid C18 (Base-stable up to pH 12)
10 mM NH₄HCO₃ (pH 10.5)
Acetonitrile
None (Buffer controls pH)
HILIC
Amide, Diol, or Bare Silica
Acetonitrile
10 mM NH₄OAc (pH 6.8)
Buffer maintains ionic strength
Normal Phase Flash
Bare Silica (Irregular)
Dichloromethane (DCM)
Methanol (MeOH)
1-2% Triethylamine (TEA)
Table 2: Troubleshooting Matrix
Symptom
Root Cause
Corrective Action
Peak Tailing (RP-HPLC)
Secondary interactions with residual silanols.
Increase buffer pH to 10.5; ensure the use of a highly endcapped or hybrid C18 column.
Irreversible Adsorption
Amine binding to acidic silica sites.
Add 1-5% NH₄OH to the mobile phase; pre-equilibrate the column with the basic modifier.
No Retention (RP-HPLC)
Analyte is fully ionized and highly polar.
Switch to HILIC mode; start the gradient at 95% Acetonitrile.
Drifting Retention (HILIC)
Incomplete column equilibration.
Equilibrate with at least 20 column volumes (CV) of the initial mobile phase.
Self-Validating Principle: Using a high-pH volatile buffer ensures the amine remains uncharged, maximizing hydrophobic interaction while allowing for subsequent lyophilization without inorganic salt residue.
Column Selection : Install a base-stable hybrid C18 column (e.g., Waters XBridge or equivalent) capable of withstanding pH 11.
Mobile Phase Preparation :
Solvent A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water. Adjust pH to 10.5 using concentrated Ammonium Hydroxide.
Solvent B: HPLC-grade Acetonitrile.
Sample Preparation : Dissolve the crude mixture in a 50:50 mixture of Solvent A and B. Critical Check: Do not use pure acidic solvents for injection, as this will cause fronting.
Gradient Elution : Start at 5% B. Ramp to 60% B over 15 column volumes.
Recovery : Collect fractions based on UV absorbance (254 nm for the pyridine/pyrazole rings). Lyophilize immediately to remove the volatile buffer.
Self-Validating Principle: By maintaining high organic content and matching the sample diluent to the mobile phase, the system stabilizes the aqueous layer on the stationary phase, preventing peak distortion.
Column Selection : Install an Amide-bonded HILIC column.
Mobile Phase Preparation :
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).
Solvent B: HPLC-grade Acetonitrile.
Equilibration (Mandatory) : Pump 95% B / 5% A through the column for at least 20 column volumes to establish the immobilized water layer.
Sample Injection : Dissolve the sample in a highly organic diluent (e.g., 75-80% Acetonitrile). Critical Check: Injecting in high water content will destroy the partitioning layer and cause the peak to elute in the void.
Elution : Run a gradient from 95% B down to 60% B. (In HILIC, water is the strong eluting solvent).
Self-Validating Principle: Pre-saturating the column with a basic modifier prevents the basic analyte from acting as the neutralizing agent, ensuring near 100% mass recovery.
Solvent System : DCM / MeOH.
Modifier Addition : Add 1% (v/v) Triethylamine (TEA) to both the DCM and MeOH reservoirs.
Column Pre-treatment : Flush the silica cartridge with 3 CVs of DCM + 1% TEA to neutralize all acidic silanols prior to loading.
Loading : Dry load the sample onto Celite or inject as a concentrated DCM solution.
Gradient : 0% to 20% MeOH in DCM over 12 CVs.
References
BenchChem - Technical Support Center: Purification of 1-Tert-butylazetidin-3-amine by Chromatography.
1
Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?
2
LCGC International - What You Need to Know About HILIC.3
Technical Support Center: Stabilizing (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Against Oxidative Degradation
Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, transitioning a novel chemical entity from the bench to a stable formulation requires navigating complex che...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, transitioning a novel chemical entity from the bench to a stable formulation requires navigating complex chemical liabilities. The molecule (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine presents a unique dual-threat profile for oxidative degradation during long-term storage.
Mechanistically, the molecule contains two highly susceptible moieties:
The Pyridine Ring: Highly prone to electrophilic oxygen insertion by peroxides, leading to the formation of pyridine N-oxides[1].
The Primary Methanamine (-CH2NH2): Vulnerable to autoxidation and free-radical attack, forming hydroxylamines, imines, and eventually aldehydes via hydrolysis[2].
The 1-methyl-1H-pyrazole ring remains sterically and electronically stable under most pharmaceutical storage conditions. Therefore, our stabilization strategy must exclusively target the protection of the pyridine nitrogen and the primary amine.
Visualizing the Degradation Pathway
Caption: Oxidative degradation pathways and targeted prevention strategies.
Troubleshooting Guide & FAQs
Q1: During accelerated stability testing (40°C/75% RH), we are observing a rapid increase in a +16 Da impurity. What is the root cause?Application Scientist Insight: A mass shift of exactly +16 Da is the classic mass spectrometry signature of oxygen insertion. Given the structure of your API, this indicates either the formation of a pyridine N-oxide or a hydroxylamine at the primary amine. Pyridine N-oxide formation is highly favored when the API is exposed to trace hydroperoxides[1]. These peroxides are ubiquitous impurities in polymeric excipients like polyethylene glycol (PEG) and povidone[2].
Resolution: Screen your excipients for peroxide content prior to formulation. If polymeric excipients are required, switch to low-peroxide grades and implement a strict nitrogen-flush protocol during packaging to displace atmospheric oxygen[3].
Q2: Why does our API degrade faster in solution or wet-granulation formulations compared to the solid state?Application Scientist Insight: Oxidation is a bimolecular reaction that requires molecular mobility. In the solid state, the crystal lattice restricts the diffusion of oxygen and reactive oxygen species (ROS). In solution or high-moisture environments, molecular mobility increases, and trace heavy metals (like iron or copper) can freely catalyze the generation of free radicals from dissolved oxygen[4].
Resolution: Transition to dry granulation or direct compression if possible. If a liquid or wet formulation is mandatory, you must introduce a chelating agent (e.g., EDTA) to sequester trace metals, coupled with a radical scavenger (e.g., BHT or ascorbic acid) to terminate chain reactions[4].
Q3: How do we align our long-term storage protocols with ICH guidelines while preventing oxidation?Application Scientist Insight: Regulatory compliance does not have to compromise chemical stability. The ICH Q1A(R2) guidelines mandate long-term stability testing at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months[5]. However, the guidelines allow for protective container closure systems.
Resolution: Store the API in high-density polyethylene (HDPE) containers with induction-sealed foil liners to create an absolute barrier against oxygen and moisture[6]. Include a desiccant and backfill the headspace with argon or nitrogen.
Self-Validating Experimental Protocols
To ensure your formulation is genuinely stable, you must employ self-validating experimental designs. A protocol is only valid if its control arms prove the assay's sensitivity and specificity.
Objective: Quantify the oxidative liability of the API when mixed with proposed excipients.
Causality: By artificially spiking the system with H₂O₂, we force the N-oxide and imine pathways to completion, generating reference standards for our LC-MS/MS method while verifying excipient interactions.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1:1 (w/w) binary mixture of the API and the target excipient (e.g., PEG 400).
Aliquoting & Stressing: Divide the mixture into three sealed amber vials:
Vial A (Self-Validating Control): Purge with nitrogen for 5 minutes. Seal tightly.
Vial B (Atmospheric Stress): Leave ambient headspace (21% O₂).
Vial C (Peroxide Stress): Spike with 0.1% v/v H₂O₂.
Incubation: Incubate all vials at 40°C for 14 days.
Extraction & Analysis: Dissolve the contents in an HPLC-grade acetonitrile/water mixture. Analyze via LC-MS/MS, monitoring for the parent mass and +16 Da / -2 Da (imine) transitions.
Self-Validation Check: The assay is only valid if Vial A shows <0.1% degradation. If Vial A degrades, your nitrogen purge technique is flawed, or the excipient contains endogenous peroxides that were not neutralized.
Caption: Self-validating experimental workflow for oxidative stress testing.
Quantitative Data: Impact of Storage and Formulation
The following table synthesizes expected degradation profiles based on accelerated stability models (6 months at 40°C/75% RH). This data illustrates the synergistic effect of combining inert packaging with chemical antioxidants.
Formulation Matrix
Headspace Atmosphere
Antioxidant System
Pyridine N-Oxide (%)
Amine Degradants (%)
Total Impurities (%)
Pure API (Solid)
Ambient Air
None
0.4%
0.2%
0.6%
API + PEG 400
Ambient Air
None
3.2%
1.8%
5.0%
API + PEG 400
Nitrogen Flush
None
0.8%
0.5%
1.3%
API + PEG 400
Ambient Air
0.1% BHT + 0.05% EDTA
0.5%
0.3%
0.8%
API + PEG 400
Nitrogen Flush
0.1% BHT + 0.05% EDTA
< 0.1%
< 0.1%
< 0.2%
References
ICH Guidelines on Drug Stability Testing | PDF | Pharmaceutical Formulation | Shelf Life
Source: scribd.com
URL:5
Drug stability | Basicmedical Key
Source: basicmedicalkey.com
URL:3
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC
Source: nih.gov
URL:2
Chemical Stability of Drug Substances: Strategies in Formulation Development
Source: mantechpublications.com
URL:4
Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product
Source: acs.org
URL:1
A Comparative Guide to HPLC Validation Methods for Purity Testing of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of the active pharmaceutical ingredient (API), (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of the active pharmaceutical ingredient (API), (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine. As a critical quality attribute, the purity of an API directly impacts its safety and efficacy.[1][2] Therefore, a robust, validated analytical method is paramount for quality control, stability testing, and regulatory compliance.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The molecular structure of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, featuring a basic pyridine moiety, presents a specific analytical challenge. Interaction between the basic nitrogen and residual acidic silanols on conventional silica-based HPLC columns can lead to poor chromatographic performance, such as peak tailing and variable retention.[5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches designed to mitigate these effects and achieve optimal separation.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is the foundation of a successful validation campaign. The primary objective is to develop a stability-indicating method (SIM) , which is a validated quantitative procedure capable of detecting changes in the drug's quality attributes over time.[6][7] We will compare a conventional approach using an acid modifier with an alternative method employing a buffered mobile phase and a different stationary phase to offer unique selectivity.
Method A: Conventional RP-HPLC with Acid Modifier
This approach utilizes a standard C18 column with a mobile phase containing a strong ion-pairing agent like trifluoroacetic acid (TFA). TFA effectively masks the silanol groups on the stationary phase and protonates the basic analyte, leading to improved peak symmetry.
Causality: The acidic modifier ensures consistent protonation of the basic pyridine nitrogen, minimizing secondary ionic interactions with the stationary phase and thereby reducing peak tailing.
Method B: Alternative RP-HPLC with Buffered Mobile Phase
This method employs a phenyl-type stationary phase and a buffered mobile phase at a controlled pH. A phenyl column offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[8] A buffer provides robust pH control, ensuring consistent analyte retention and stability.
Causality: Maintaining a constant pH with a buffer system prevents shifts in the analyte's ionization state, leading to more reproducible retention times. The phenyl stationary phase provides a different separation mechanism than a C18, which can be crucial for resolving closely related impurities.
Performance Comparison
The following table presents a hypothetical but scientifically grounded comparison of the two methods for separating the main API peak from a critical, closely-eluting impurity.
Parameter
Method A: C18 with 0.1% TFA
Method B: Phenyl-Hexyl with pH 3.0 Buffer
Justification for Performance
Retention Time (API)
5.8 min
7.2 min
The buffered system in Method B provides more stable retention.
Tailing Factor (API)
1.4
1.1
The controlled pH and alternative stationary phase in Method B offer superior peak symmetry for the basic analyte.
Resolution (API/Impurity)
1.8
2.5
The π-π interactions offered by the Phenyl-Hexyl column in Method B provide better selectivity and separation for aromatic compounds.
MS Compatibility
Poor
Good (with volatile buffer)
TFA is an ion-suppressing agent, making it unsuitable for LC-MS. Method B can use a volatile buffer like ammonium formate, enabling direct hyphenation for impurity identification.[9]
The Validation Blueprint: Adherence to ICH Q2(R1) Guidelines
Analytical method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[3][11] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, which is a regulatory requirement for drug approval.[6][12][13]
The overall workflow for validating an HPLC method involves a series of interconnected experiments designed to assess its performance characteristics.
Caption: Workflow for HPLC Method Validation.
In-Depth Analysis of Validation Parameters for Method B
Each validation parameter assesses a different aspect of the method's performance. The protocols described below are designed to create a self-validating system that ensures data integrity.
Specificity and Forced Degradation
Definition: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For purity tests, this involves demonstrating separation from all potential impurities and degradation products.[14]
Importance: A stability-indicating method must be able to separate the intact API from any degradation products that form over time, ensuring that the measured purity is accurate and not overestimated.[15][16] This is confirmed through forced degradation (stress testing) studies.[17][18]
Experimental Protocol (Forced Degradation):
Prepare separate solutions of the API (e.g., at 1 mg/mL).
Expose each solution to one of the following stress conditions, aiming for 5-20% degradation[15]:
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Degradation: Heat the solid API at 105°C for 48 hours, then dissolve.
Photolytic Degradation: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Neutralize the acid and base samples before dilution.
Analyze all stressed samples, along with a non-stressed control, using the proposed HPLC method (Method B).
Evaluate peak purity of the API peak in each chromatogram using a Photodiode Array (PDA) detector to ensure it is not co-eluting with any degradants.[13]
Stress Condition
% Degradation
Purity Angle
Purity Threshold
Comments
Acid Hydrolysis
15.2%
0.25
0.85
Peak purity passes. Two major degradants resolved.
Base Hydrolysis
8.9%
0.18
0.81
Peak purity passes. One major degradant resolved.
Oxidation (H₂O₂)
11.5%
0.21
0.83
Peak purity passes. Multiple minor degradants observed.
Thermal
2.1%
N/A
N/A
API is stable to heat. Peak purity passes.
Photolytic
6.4%
0.15
0.80
Peak purity passes. One minor degradant observed.
Linearity and Range
Definition: Linearity is the ability of the method to produce test results that are directly proportional to the analyte concentration within a given range.[14] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[19]
Importance: Linearity confirms that the detector response is proportional to the amount of analyte, which is fundamental for accurate quantitation of both the API and its impurities.
Experimental Protocol:
Prepare a stock solution of the API reference standard.
Perform serial dilutions to prepare at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., if the specification for an impurity is 0.1%, the range would cover LOQ to 0.15%).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Parameter
Acceptance Criteria
Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
Range
LOQ to 150% of specification
0.05 µg/mL to 1.5 µg/mL
Y-intercept
Close to zero
15.3
Accuracy
Definition: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Importance: Accuracy demonstrates that the method provides results that are correct and free from systematic error, ensuring that the reported purity values are true.
Experimental Protocol:
Prepare a sample matrix (placebo) without the API.
Spike the placebo with known amounts of the API at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
50%
0.50
0.495
99.0%
100%
1.00
1.012
101.2%
150%
1.50
1.488
99.2%
Acceptance Criteria
98.0% - 102.0%
Precision
Definition: Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[14] It is assessed at two levels:
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).
Importance: Precision ensures that the method yields consistent and reproducible results, which is critical for reliable batch-to-batch comparisons and monitoring trends in stability studies.[4]
Experimental Protocol:
Repeatability: Prepare six identical samples of the API spiked with a known impurity at the 100% level. Analyze them on the same day by the same analyst.
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Precision Level
Parameter
Acceptance Criteria
Result (%RSD)
Repeatability
%RSD of 6 replicates
≤ 5.0%
0.8%
Intermediate Precision
%RSD of 12 replicates (both sets)
≤ 10.0%
1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Definition:
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Importance: The LOQ defines the lower limit of the method's range and is critical for quantifying trace-level impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Parameter
Acceptance Criteria
Result
LOD
S/N Ratio ≈ 3:1
0.015 µg/mL
LOQ
S/N Ratio ≈ 10:1
0.05 µg/mL
Precision at LOQ
%RSD ≤ 10%
4.2%
Detailed Protocol: Validated Stability-Indicating RP-HPLC Method (Method B)
This section provides a complete, step-by-step protocol for the recommended HPLC method for purity determination.
Equipment and Reagents
HPLC System: Standard HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.[20]
Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Potassium Dihydrogen Phosphate (AR Grade), Phosphoric Acid (AR Grade).
Reference Standard: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine reference standard of known purity.
Chromatographic Conditions
Parameter
Condition
Column
Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B
Acetonitrile
Gradient Elution
Time (min)
0
20
22
27
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
265 nm (or λmax of the API)
Injection Volume
10 µL
Preparation of Solutions
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
Standard Solution (for reference, ~10 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 10.0 mL.
Sample Solution (for purity, ~1000 µg/mL): Accurately weigh ~25 mg of the API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution to ensure the chromatographic system is performing adequately.[20]
SST Parameter
Acceptance Criteria
Tailing Factor
≤ 1.5
Theoretical Plates
≥ 5000
%RSD of Peak Area
≤ 2.0%
Calculation of Purity
The purity is determined by the area percent method.
% Purity = (Area of API Peak / Total Area of All Peaks) x 100
Visualizing the Validation Framework
The validation parameters are not independent; they form a logical hierarchy that builds confidence in the method's reliability for its intended purpose: quantification.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
The development and validation of a stability-indicating HPLC method are indispensable for ensuring the quality and safety of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine. While a conventional C18 column with an acid modifier can be functional, an alternative approach using a Phenyl-Hexyl column with a buffered mobile phase provides superior selectivity, peak shape, and compatibility with mass spectrometry. By systematically validating the chosen method against the criteria outlined in ICH Q2(R1)—including specificity, linearity, accuracy, precision, and robustness—a high degree of confidence in the reliability of the generated purity data is achieved.[3][21] This robust analytical foundation is critical for supporting all stages of drug development, from early-phase characterization to commercial batch release and long-term stability monitoring.[4]
References
HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? (2025). Protheragen. [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research. [Link]
Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]
Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. [Link]
Introduction to Analytical Method Development and Validation. (2025). Lab Manager. [Link]
The Analytical Method Development and Validation: A Review. (2020). ResearchGate. [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. [Link]
Review on method development and validation for different pharmaceutical dosage form. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
Effective API analysis using UHPLC-UV and a single quadrupole mass detector. (2023). Drug Discovery World. [Link]
Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019). Agilent. [Link]
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). American Journal of Biomedical Science & Research. [Link]
ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). Grace. [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment. (2026). ACS Omega. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]
A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific. [Link]
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (2020). Oriental Journal of Chemistry. [Link]
Stability Indicating HPLC Method Development: A Review. (2024). International Research Journal of Pharmacy and Medical Sciences. [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Molecules. [Link]
Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. (2025). ResearchGate. [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]
A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2014). Scientia Pharmaceutica. [Link]
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification... (2024). ChemRxiv. [Link]
(PDF) A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... (2006). Acta Poloniae Pharmaceutica. [Link]
RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR STABILITY-INDICATING ANALYSIS OF FLURALANER AND PROCESS-RELATED IMPURITIES IN DRUG SUBSTANCE. (2025). Nirma University Journal of Pharmaceutical Sciences. [Link]
Mass spectrometry (LC-MS) fragmentation pattern of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Title: Advanced LC-MS/MS Fragmentation Analysis and Platform Comparison for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Introduction (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a pivotal nitrogen-r...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced LC-MS/MS Fragmentation Analysis and Platform Comparison for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Introduction
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a pivotal nitrogen-rich heterocyclic building block, extensively utilized in the synthesis of next-generation kinase inhibitors, including the CSF-1R inhibitor Vimseltinib [4]. For drug development professionals, the accurate structural elucidation, impurity profiling, and quantification of this compound require highly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
This guide provides an objective, data-driven comparison of three leading MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—evaluating their analytical performance. Furthermore, we decode the mechanistic fragmentation pathways of this molecule to empower researchers with the causality behind their experimental observations.
Mechanistic Fragmentation Profiling (The "Why")
Understanding the gas-phase dissociation of this compound (Exact Mass: 190.1218 Da) is the foundation of robust method development. When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the protonated molecular ion
[M+H]+(m/z191.129)
exhibits highly predictable, yet structurally informative, cleavage patterns.
Primary Cleavage (The Methanamine Group) : The most thermodynamically favorable pathway is the low-energy neutral loss of ammonia (
−17Da
) from the methanamine moiety. This
α
-cleavage generates a resonance-stabilized pyridinylmethyl cation at
m/z174.103
. Because this fragment dominates the spectrum, it is the primary choice for targeted Multiple Reaction Monitoring (MRM) quantitation. Careful tuning of the electrospray ionization (ESI) source is required to prevent unwanted in-source fragmentation of this labile group [2].
Secondary Cleavage (The Pyrazole Ring) : Once the ammonia is expelled, higher collision energies trigger the fragmentation of the 1-methylpyrazole ring. As documented in foundational pyrazole mass spectrometry studies, N-methylated pyrazoles characteristically undergo ring contraction via the expulsion of hydrogen cyanide (HCN,
−27Da
) or the radical loss of a methyl group (
−15Da
) [1]. This yields diagnostic product ions at
m/z147.092
and
m/z159.079
, respectively.
Fragmentation pathway of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine under CID/HCD.
LC-MS Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap
Selecting the appropriate mass analyzer depends on whether the goal is absolute quantification (e.g., pharmacokinetics) or structural elucidation (e.g., impurity profiling) [3]. Table 1 objectively compares the performance of these platforms for this specific compound, while Table 2 provides the exact mass data required for high-resolution workflows.
Table 1: Platform Performance Comparison
Feature / Platform
Triple Quadrupole (QqQ)
Quadrupole Time-of-Flight (Q-TOF)
Orbitrap (High-Resolution MS)
Primary Application
High-throughput PK quantitation
Impurity profiling & metabolite ID
Exact isotopic fine structure & radical ID
Mass Accuracy
Low (
∼0.1Da
)
High (
<2ppm
)
Ultra-High (
<1ppm
)
Resolution (FWHM)
Unit (
∼0.7Da
)
∼40,000−60,000
Up to
500,000
Sensitivity (Targeted)
Exceptional (Attogram level)
Moderate to High
Moderate (Duty cycle limitations)
Dynamic Range
5−6
logs
4−5
logs
4−5
logs
Best Fragmentation
CID (Collision-Induced Dissociation)
CID / Q-CID
HCD (Higher-energy C-trap Dissociation)
Table 2: High-Resolution Exact Mass Data (Orbitrap/Q-TOF Reference)
Due to the highly polar and basic nature of the methanamine and pyridine groups, standard C18 columns often suffer from poor retention and peak tailing. The following protocol utilizes a Biphenyl stationary phase to leverage
π−π
interactions, ensuring robust retention, sharp peak shapes, and reproducible chromatography.
Step 1: Sample Preparation
Prepare a
1mg/mL
primary stock solution in 50:50 Methanol:Water (0.1% Formic Acid).
Dilute to a working concentration of
10ng/mL
using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-induced peak broadening upon injection.
Step 4: System Suitability & Self-Validation
Prior to batch analysis, inject a blank (5% Acetonitrile) to confirm the absence of carryover—a common issue with basic amines sticking to metal surfaces in the autosampler. Follow with three replicate injections of the
10ng/mL
standard. The system is validated if the signal-to-noise (S/N) ratio for the
191.1→174.1
transition exceeds 100:1, and the retention time variance is
≤±0.02min
.
Conclusion
For the routine quantification of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, the QqQ platform utilizing the
191.1→174.1
transition offers unmatched sensitivity. However, for comprehensive structural elucidation—particularly distinguishing the radical methyl loss from the pyrazole ring contraction—High-Resolution platforms like the Orbitrap are indispensable. By understanding the intrinsic fragmentation causality, researchers can confidently optimize their LC-MS workflows for this critical pharmaceutical building block.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5tAEluxuwKQZ38LIVwhJzMUdsIp0tcbthJW_Gfr86aID9AFDo58zo7zP9E8_dPoTFCrYkW1McHjVCNHjoeA-AUL9yWWW0JMM1DoBsytL1IoQTxi-ngtl7jr51VMaevGECFaU8jH_6-wZgucgR7JotR6rd6gt_jTQWB5zJKh6D05o25Xwo10-rdz_utP7bPLG4cUkHFHR360tFKZ6CKLRCdY06UPFzag2ucguqhLQakJ-4mpMdRSH8Ha1rQ1tfQMJgxK3UMV5EwDrjOHBhqfo=]
A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZALPrbKvCq_5Dug4Vyc0oxXyBGFT0ESrFKjh0mOgz2uqCGWo0xsXkXZLfOoXkkKUKDu00YalK12NSa3hwHMQw1mpFWiYX5-XeMRvP1fY3PjnzIfS0tniqSVNpa7ONenbfI6Mpm2oAZo8f4t6pLRAPCkDWzhl0GMU=]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLzm7-egKdFviKpcOO9oTO5rlqJaJkAfgNIQxCFu5eQi1aK9o1Jx2bJFamRoWujATfP0-87NlUiiSdtP1pKcj_34zP5uer0CGEnk3e3W-q0QM4iJUlObLGaapWJ3rvpspKYW8=]
Vimseltinib | New Drug Approvals. newdrugapprovals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI1CBlMn14m1QWNjK108A1owI15nFCIdyNEmYJQPSHVfxnXhc2RKasdbIcMq0rrWOcb9t6cC8H-YW7vBj9Ctr_D3iYBkFxCbmhHpSTi34JYIlyS4utfGYhHyhyDV2P_DhLcFhuiW98Xk376R9U6g==]
As a Senior Application Scientist, I frequently encounter highly functionalized heteroaromatic amines in drug discovery and chemical synthesis workflows. The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter highly functionalized heteroaromatic amines in drug discovery and chemical synthesis workflows. The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a prime example. While its structural features—a pyridine core, a 1-methylpyrazole substituent, and a primary methanamine group—make it an excellent pharmacophore, they also introduce specific operational hazards.
The primary amine dictates its basicity and nucleophilicity, driving its acute toxicity and corrosive potential. Furthermore, the molecule's high nitrogen content (four nitrogen atoms per molecule) mandates specialized disposal protocols to prevent the release of toxic nitrogen oxides (NOx) into the environment.
This guide provides a causality-driven framework for the safe handling, storage, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.
Hazard Causality: The "Why" Behind the Safety
Understanding the mechanistic reasons behind safety protocols is critical for maintaining a secure laboratory environment. The hazards of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine are directly linked to its molecular architecture [1]:
Primary Methanamine Group: Aliphatic amines are strong bases (pKa ~9–10). Upon contact with moisture on the skin or eyes, they rapidly undergo protonation, generating hydroxide ions. This localized alkalinity causes rapid lipid saponification and cellular destruction, resulting in severe corrosive and irritant effects.
Heteroaromatic Nitrogen (Pyridine/Pyrazole): These rings are highly stable and resist standard environmental degradation. If improperly disposed of via standard combustion, the high nitrogen-to-carbon ratio leads to the generation of hazardous nitrogen oxide (NOx) gases [2].
Systemic Toxicity: The molecule's lipophilicity, driven by its aromatic rings, allows for rapid dermal absorption. Once in the bloodstream, it can cause acute systemic toxicity and central nervous system depression.
Quantitative Safety Data
Data summarized from safety profiles of analogous heteroaromatic methanamines [1, 3].
Hazard Class (GHS)
Hazard Statement
Causality / Mechanism
Preventive Measure
Acute Toxicity
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Rapid absorption through mucous membranes; systemic disruption.
Fume hood handling; double nitrile gloves.
Skin Irritation
H315: Causes skin irritation (potential for H314 at high conc.).
Basicity of the methanamine group causes localized alkaline burns.
Impermeable lab coat; immediate washing upon contact.
Rapid saponification of ocular lipids by the primary amine.
Splash-proof chemical goggles; face shield.
Target Organ Toxicity
H335 / H336: May cause respiratory irritation or drowsiness.
Vapor inhalation leads to localized basicity in the respiratory tract.
Keep containers tightly closed; use local exhaust.
Operational Handling Protocol
To ensure a self-validating safety system, every handling step must include a verification check to confirm the protocol's efficacy.
Step 1: PPE Verification
Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.
Validation: Inspect gloves for micro-tears before handling. Low-molecular-weight amines can permeate compromised nitrile rapidly.
Step 2: Environmental Control
Conduct all transfers and weighing exclusively inside a certified chemical fume hood with a face velocity of 80–100 fpm.
Validation: Check the fume hood airflow monitor and ensure the sash is positioned at the correct operational height before opening the chemical container.
Step 3: Equipment Selection
Use static-free spatulas and high-density polyethylene (HDPE) or glass vessels.
Causality: Do not use copper, brass, or aluminum tools. Amines can form corrosive coordination complexes with these transition metals over time [3].
Step 4: Post-Handling Decontamination
Wipe down the balance and surrounding hood area with a dilute acidic solution (e.g., 1% citric acid) followed by water.
Validation: The acidic wipe neutralizes any invisible amine dust, converting it into a water-soluble salt and preventing cross-contamination.
Disposal & Waste Management Workflow
Because of its high nitrogen content, (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine cannot be disposed of in standard organic waste streams without specific labeling, nor can it be flushed down the drain. Under US EPA guidelines, pyridine derivatives require stringent destruction protocols [4].
Logical workflow for the segregation and high-temperature incineration of heteroaromatic amines.
Step-by-Step Disposal Procedure:
Segregation: Collect the waste in a dedicated, chemically compatible container (HDPE or PTFE). Strictly isolate this waste from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent violent exothermic oxidation reactions.
Labeling: Label the container clearly with the chemical name, "Hazardous Waste," and the specific hazards (Toxic, Corrosive/Irritant).
Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated waste accumulation area. Ensure the cap is tightly sealed to prevent the escape of volatile amine vapors.
Final Destruction: Transfer the waste to a licensed hazardous waste disposal contractor. The contractor must utilize high-temperature incineration (>1000°C) to fully cleave the highly stable heteroaromatic rings. Crucially, the incinerator must be equipped with a post-combustion alkaline scrubber to capture and neutralize the resulting nitrogen oxides (NOx), converting them into harmless salts before atmospheric release [2].
Emergency Spill Response Methodology
In the event of a spill, standard sweeping can aerosolize the fine powder, and using plain water can spread the alkaline hazard. Follow this self-validating neutralization protocol:
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or a commercial spill kit pad). Do NOT use combustible materials like sawdust.
Neutralization: Carefully apply a weak solid acid, such as sodium bisulfate or citric acid powder, over the spill.
Causality: The weak acid reacts with the basic methanamine group to form a non-volatile, stable salt.
Validation: The cessation of any mild fuming or amine odor confirms that the free base has been successfully converted to its safer salt form.
Collection: Use non-sparking tools to sweep up the neutralized mixture. Place it into a heavy-duty hazardous waste bag or an HDPE bucket.
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent.
Validation: Test the final rinse water with pH paper; a pH of ~7 confirms the complete removal of the basic amine residue.
References
[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Safety Data Sheet. NextSDS. Available at:[Link]
Toxicological Profile for Pyridine and Pyridine Derivatives. Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Pyridine Safety Data Sheet and Disposal Methods. Regis Technologies. Available at:[Link]
ChemView: EPA Assessments and Hazard Characterizations for Pyridine Derivatives. United States Environmental Protection Agency (EPA). Available at:[Link]
Handling
Personal protective equipment for handling (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Handling novel and highly specialized chemical building blocks requires moving beyond standard safety checklists and adopting a mindset of predictive risk management. As a Senior Application Scientist, I have designed th...
Author: BenchChem Technical Support Team. Date: March 2026
Handling novel and highly specialized chemical building blocks requires moving beyond standard safety checklists and adopting a mindset of predictive risk management. As a Senior Application Scientist, I have designed this protocol to provide you with the essential safety, logistical, and operational frameworks for handling (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine .
While specific, indexed toxicological data for this exact proprietary molecule is limited, its hazard profile can be reliably and scientifically extrapolated from its core pharmacophores: a primary amine (methanamine) and a lipophilic bi-heteroaryl (pyridine-pyrazole) scaffold. Based on structurally analogous compounds like 4-picolylamine and 2-substituted pyridin-4-yl methanamines, this compound must be treated as highly corrosive to biological tissues and acutely toxic across all exposure routes[1][2].
Causality-Driven Hazard Assessment
Understanding the chemical mechanisms behind a hazard is the foundation of a self-validating safety protocol. We mandate stringent handling procedures for this compound based on the following chemical realities:
Severe Corrosivity (H314/H318): The unhindered primary amine is a strong nucleophile and base. Upon contact with physiological moisture (skin, eyes, mucous membranes), it rapidly accepts protons, causing localized alkaline burns, lipid saponification, and the irreversible denaturation of epidermal proteins[1][3].
Systemic Toxicity (H302/H312/H332): The lipophilic nature of the pyridine and pyrazole rings significantly enhances dermal and mucosal penetration. This means that skin exposure does not just cause surface burns; it facilitates rapid systemic absorption into the bloodstream[2].
Respiratory Sensitization (H336): Volatilization or aerosolization of the free-base amine can cause severe respiratory tract irritation, characterized by coughing, choking, and potential mucosal tissue damage[3].
Quantitative PPE and Engineering Controls Matrix
To effectively mitigate these risks, Personal Protective Equipment (PPE) must be dynamically scaled according to your operational volume.
Operational Scale
Engineering Controls
Hand Protection (Double Glove System)
Eye/Face Protection
Respiratory Protection
Analytical (< 50 mg)
Standard Fume Hood (Face velocity ≥ 100 fpm)
Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)
Safety goggles with integrated side shields
Not required if hood airflow is verified
Preparative (50 mg - 5 g)
Fume Hood with localized exhaust snorkel
Inner: Nitrile (4 mil)Outer: Neoprene or Butyl rubber
Every procedure below is designed as a self-validating system—incorporating built-in checks that confirm the safety and integrity of the process before you advance to the next step.
Step 1: Environmental Verification
Action: Verify the fume hood face velocity is actively reading between 100-120 fpm. Clear the workspace of all incompatible materials, particularly strong oxidizing agents and acids[1].
Causality: Primary amines can react exothermically and violently with acids and oxidizers. A verified, continuous airflow ensures any aerosolized amine vapor is immediately evacuated away from the operator's breathing zone.
Step 2: PPE Donning and Integrity Check
Action: Don the PPE specified in the matrix above. Perform a visual inspection and an inflation check on your outer gloves to ensure no micro-punctures exist.
Causality: Because heteroaryl compounds have exceptionally high dermal penetration rates, even microscopic glove failures can lead to systemic toxicological exposure.
Step 3: Reagent Transfer (Closed-System)
Action: For solution-phase transfers, utilize a Luer-lock syringe equipped with a non-coring needle. Flush the syringe with an inert gas (N₂ or Argon) prior to drawing the reagent.
Causality: Inert gas flushing serves a dual purpose: it prevents the primary amine from reacting with atmospheric carbon dioxide (which forms insoluble carbamate salts) and moisture, thereby preserving the chemical's integrity while preventing toxic vapor escape.
Step 4: Reaction Execution and Monitoring
Action: Add the methanamine derivative dropwise to your reaction mixture at 0°C under continuous magnetic stirring.
Causality: Amine coupling reactions and neutralizations are highly exothermic. Controlled, low-temperature addition prevents thermal runaway, boiling, and the subsequent aerosolization of the corrosive reagent.
Operational Workflow and Spill Response
Operational workflow and spill response for handling heteroaryl methanamines.
Decontamination and Disposal Plan
Proper neutralization and disposal are critical to prevent downstream exposure to lab personnel, sanitation workers, and the environment.
Spill Response: In the event of a spill, immediately isolate the fume hood. Do not use water initially , as it will spread the corrosive liquid. Cover the spill with a chemically inert absorbent (e.g., vermiculite or dry sand). Carefully neutralize the absorbed amine with a weak, dilute acid (such as 5% citric acid or dilute acetic acid).
Causality: Weak acids safely protonate the amine without causing a violent exothermic reaction, rendering it into a non-volatile, water-soluble salt[3].
Waste Segregation: Collect all neutralized waste, contaminated gloves, and absorbent materials into a highly visible, chemically resistant, and tightly sealed high-density polyethylene (HDPE) container.
Final Disposal: Label the container explicitly as "Corrosive Heteroaryl Amine Waste" and dispose of it through an approved hazardous waste management facility in strict accordance with local environmental regulations[1].
References[1] Title: SAFETY DATA SHEET - 4-Picolylamine | Source: TCI Chemicals | URL:https://www.tcichemicals.com/[3] Title: SAFETY DATA SHEET - 4-(Aminomethyl)pyridine | Source: Fisher Scientific | URL:https://www.fishersci.com/[2] Title: [2-(piperidin-1-yl)pyridin-4-yl]methanamine — Chemical Substance Information | Source: NextSDS | URL: https://www.nextsds.com/